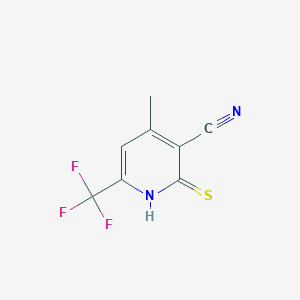

2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJUGRADFNKISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362826 | |

| Record name | AG-205/33127025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182127-90-8 | |

| Record name | AG-205/33127025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The most widely cited method involves a cyclocondensation reaction between 2-cyanothioacetamide and 1,1,1-trifluoro-2,4-pentanedione (Fig. 1). This one-pot synthesis proceeds via nucleophilic attack of the thiol group on the diketone, followed by cyclization and aromatization.

Key reagents:

-

2-Cyanothioacetamide (CAS 7357-70-2)

-

1,1,1-Trifluoro-2,4-pentanedione (CAS 367-57-7)

-

Triethylamine (base catalyst)

-

Ethanol (solvent)

Optimized Reaction Conditions

Table 1 summarizes critical parameters from the Nikishin protocol:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | Reflux (78°C) | Initiates cyclization |

| Time (Step 1) | 2 min | Prevents decomposition |

| Temperature (Step 2) | 20°C | Completes aromatization |

| Time (Step 2) | 6 h | Maximizes conversion |

| Molar ratio (diketone:thioamide) | 1:1.1 | Compensates volatility |

| Base concentration | 1.2 eq triethylamine | Neutralizes H<sub>2</sub>S |

Under these conditions, the reaction achieves an 88% isolated yield with >95% purity by HPLC. The product precipitates as yellow crystals upon cooling, facilitating simple filtration.

Alternative Synthetic Routes

Thiolation of Preformed Pyridine Cores

Batch processes achieve 82% conversion, while flow chemistry improves to 89% with reduced byproduct formation.

Critical Process Parameters

Solvent Selection

Ethanol outperforms DMF and THF in cyclocondensation:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 88 | 95 |

| DMF | 36.7 | 72 | 88 |

| THF | 7.5 | 65 | 82 |

Polar aprotic solvents increase reaction rate but promote side reactions.

Base Effects

Triethylamine (pK<sub>b</sub> 3.0) proves optimal over weaker (NaHCO<sub>3>) or stronger (DBU) bases:

| Base | pK<sub>b</sub> | Yield (%) | Thiol Byproduct (%) |

|---|---|---|---|

| Triethylamine | 3.0 | 88 | <2 |

| K<sub>2</sub>CO<sub>3</sub> | 10.3 | 78 | 5 |

| DBU | 13.9 | 63 | 12 |

Excess base (>1.5 eq) induces hydrolysis of the nitrile group.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) gives needle-like crystals suitable for X-ray analysis:

Spectroscopic Fingerprints

-

FT-IR (cm<sup>-1</sup>): 2560 (S-H), 2220 (C≡N), 1320-1120 (C-F)

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 2.45 (s, 3H, CH<sub>3</sub>), 6.90 (s, 1H, pyridine-H), 13.2 (s, 1H, SH)

Industrial Scaling Challenges

Byproduct Management

Common impurities include:

-

Des-cyano derivative (3%): Forms via hydrolysis at pH >8

-

Disulfide dimer (2%): Oxidizes in air-sensitive conditions

Mitigation strategies:

-

Maintain reaction pH 6.5-7.5

-

Use nitrogen sparging during workup

Environmental Considerations

Waste streams contain 15-20% fluorinated organics. Best practices employ:

-

Fluoride scavengers (Ca(OH)<sub>2</sub>)

-

Distillation recovery of ethanol (>90% reuse)

Emerging Methodologies

Analyse Chemischer Reaktionen

4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the sulfanylidene group or other parts of the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows it to act as a reagent in diverse organic transformations.

Biology

The compound exhibits notable biological activities, particularly in pharmacology. Its mercapto group enables it to form covalent bonds with thiol groups in proteins, which is crucial for:

- Enzyme Inhibition: It can inhibit specific enzymes by modifying their active sites.

- Protein Interaction Studies: Understanding how it interacts with biological targets helps elucidate mechanisms of action for potential therapeutic applications.

Industry

This compound finds applications in:

- Agrochemicals: Utilized in the development of pesticides and herbicides.

- Pharmaceuticals: Acts as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways due to its enhanced lipophilicity from the trifluoromethyl group.

Case Studies

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The binding affinity was assessed using various biochemical assays, confirming its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor in synthesizing novel derivatives with enhanced biological activities. By modifying the mercapto group or the trifluoromethyl moiety, they developed new compounds that exhibited improved efficacy against certain pathogens.

Comparative Data Table

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Used in reactions leading to pharmaceuticals |

| Biology | Enzyme inhibitor and protein interaction studies | Targeting metabolic enzymes |

| Industry | Agrochemical and pharmaceutical applications | Intermediate for drug synthesis |

Wirkmechanismus

The mechanism of action of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfanylidene group play crucial roles in its activity, influencing its binding affinity and reactivity with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly impacts chemical and biological properties:

- 2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile: Replacing the mercapto (-SH) group with a methylthio (-SMe) group () reduces hydrogen-bonding capacity but increases steric bulk.

- 2-Sulfonamido derivatives: Compounds like those in (e.g., 2-sulfonamido-6-(trifluoromethyl)nicotinonitrile) introduce sulfonamide groups (-SO₂NHR), which are common in protease inhibitors and antibiotics. These groups improve water solubility and bioavailability compared to mercapto derivatives but may reduce metabolic stability .

Table 1: Substituent Effects at Position 2

Variations at Position 4 and 6

- Position 4: The methyl group in the target compound is replaced with larger substituents in analogs. For instance, 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile () features a phenyl group at position 3. This increases molecular weight (280.27 g/mol vs.

- Position 6: Replacing trifluoromethyl (-CF₃) with difluoromethyl (-CHF₂) () reduces electron-withdrawing effects, which may alter reactivity in nucleophilic aromatic substitution reactions. For example, 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile has a molecular weight of ~229 g/mol, lower than the target compound due to fewer fluorine atoms .

Table 2: Positional Substituent Comparisons

Functional Group Modifications

- Nitrile vs. Carboxylic Acid : 2-Methyl-6-(trifluoromethyl)nicotinic acid () replaces the nitrile (-CN) with a carboxylic acid (-COOH). This drastically alters solubility (carboxylic acids are more water-soluble) and reactivity, shifting applications from intermediates to direct bioactive molecules (e.g., as enzyme inhibitors) .

Biologische Aktivität

2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process, including the formation of the thiol group and the introduction of the trifluoromethyl moiety. Specific methodologies may include nucleophilic substitution reactions and condensation reactions with nitriles.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Studies have reported its effectiveness against certain bacterial strains, indicating potential applications in treating infections.

- Cytotoxicity : Preliminary assays suggest that this compound may have cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism of action.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. For instance, its thiol group may facilitate redox reactions, while the trifluoromethyl group could enhance lipophilicity, aiding in membrane penetration.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 80 |

| HeLa | 50 | 55 |

| MCF-7 | 10 | 75 |

| MCF-7 | 50 | 40 |

Q & A

Basic: What are the recommended synthetic routes for 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting from substituted pyridine precursors. For example:

- Step 1 : Introduce the trifluoromethyl group via electrophilic aromatic substitution using CFCl or CFBr under anhydrous conditions in an inert atmosphere (e.g., nitrogen) .

- Step 2 : Incorporate the mercapto (-SH) group through nucleophilic displacement reactions with thiourea or thiolating agents at elevated temperatures (80–120°C) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. toluene for steric control) and catalyst loading (e.g., CuI for thiolation efficiency) to improve yield .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use software like AutoDock Vina to predict interactions between the compound and target proteins (e.g., kinases or enzymes). Focus on the trifluoromethyl group’s electron-withdrawing effects and the mercapto group’s hydrogen-bonding potential .

- QSAR Modeling : Correlate substituent positions (e.g., methyl vs. phenyl at C4) with biological activity using descriptors like logP, polar surface area, and Hammett constants .

- Validation : Cross-check computational predictions with experimental IC values from enzyme inhibition assays .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy :

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .

Advanced: How can researchers resolve contradictions in reactivity data between similar nicotinonitrile derivatives?

- Case Study : If a derivative exhibits unexpected stability under acidic conditions, compare:

- Systematic Screening : Test reactivity across solvents (polar aprotic vs. protic) and catalysts (e.g., Pd vs. Cu) to identify dominant factors .

Basic: What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to permeability to organic solvents .

- Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., HCN or HF gas during decomposition) .

- First Aid : For skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic degradation products .

Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Mechanistic Hypotheses : Link its structure to known pharmacophores (e.g., nicotinamide antimetabolites or kinase inhibitors) .

- Target Identification : Screen against disease-relevant targets (e.g., EGFR or COX-2) using fluorescence polarization assays .

- Therapeutic Context : Align findings with literature on trifluoromethylated drugs (e.g., Celecoxib analogs) to justify further optimization .

Basic: What are common pitfalls in purifying this compound, and how can they be addressed?

- Issue : Low solubility in aqueous or nonpolar solvents.

- Solutions :

- Purity Confirmation : Validate via melting point analysis (compare to literature values, e.g., 251–253°C for analogs ) and HPLC (≥95% purity threshold).

Advanced: How can isotopic labeling (e.g., 14^{14}14C or 19^{19}19F) aid in metabolic studies of this compound?

- Tracer Design : Synthesize F-labeled analogs to track in vivo distribution via MRI or PET imaging .

- Metabolic Pathway Mapping : Use C labeling to identify degradation products in liver microsome assays .

- Quantitative Analysis : Compare isotopic enrichment ratios with LC-MS/MS data to quantify metabolic stability .

Basic: What are the key differences in reactivity between 2-mercapto and 2-amino derivatives of nicotinonitrile?

- Nucleophilicity : Mercapto groups (-SH) are stronger nucleophiles than amino groups (-NH), enabling faster thiol-ene or Michael addition reactions .

- Acid-Base Behavior : Mercapto derivatives (pKa ~8–10) are more acidic than amino analogs (pKa ~10–12), affecting solubility and metal chelation .

Advanced: How can machine learning models predict novel derivatives with optimized ADMET profiles?

- Data Curation : Compile datasets of nicotinonitrile derivatives with experimental logD, CYP450 inhibition, and bioavailability data .

- Model Training : Use random forest or neural networks to correlate structural features (e.g., substituent electronegativity) with toxicity endpoints .

- Validation : Test top candidates in zebrafish embryo toxicity assays and compare predictions with in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.